molecular formula CBr2Cl2 B008394 Dibromodichloromethane CAS No. 594-18-3

Dibromodichloromethane

Cat. No. B008394
CAS RN: 594-18-3
M. Wt: 242.72 g/mol
InChI Key: IHUREIPXVFKEDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibromodichloromethane has been achieved through various methods, with one notable approach involving the use of mixed haloforms. This process is critical for the preparation of specific organomercury compounds, facilitating the generation of carbenes, highlighting the compound's utility in organic synthesis (Fedoryński et al., 1977).

Molecular Structure Analysis

Dibromodichloromethane's molecular structure has been extensively studied, revealing detailed insights into its geometrical configuration. Investigations into its microwave spectrum have provided precise measurements of bond distances and angles, offering a deeper understanding of its molecular geometry (Chadwick & Millen, 1971).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as a precursor for generating reactive carbene species under specific conditions. Its reactivity has been utilized in the preparation of organomercury compounds, demonstrating its versatility in organic chemistry (Fedoryński et al., 1977).

Physical Properties Analysis

The physical properties of dibromodichloromethane, including its behavior under different thermodynamic conditions, have been the subject of study. Research into its isostructural crystal phases has provided insights into its phase behavior and the influence of Br/Cl substitution on its physical state (Dziubek et al., 2009).

Scientific Research Applications

  • Microwave Absorption and Molecular Structure Research : Dibromodichloromethane is used in studying microwave absorption and molecular structure in liquids. This research explores critical wavelengths and intermolecular forces in tetrahalogenated methanes (R. C. Miller & C. P. Smyth, 1956).

  • Pesticide Compounding, Antibacterial, and Fire-Retardant Applications : It is widely used in pesticide compounding, as a broad-spectrum antibacterial agent, and as a fire-retardant. However, its production requires high technical processes and innovative product methods (Xiao Guang, 2010).

  • Organic Synthesis Precursors : Dibromodichloromethane serves as a starting material in organic synthesis, particularly as precursors of dihalocarbenes (M. Fedoryński et al., 1977).

  • Health Impact Studies : Research has shown that brominated trihalomethanes, including dibromodichloromethane, administered in drinking water can significantly induce preneoplastic aberrant crypt foci in the colon of rats, highlighting potential health risks (A. Deangelo et al., 2002).

  • Environmental Studies : Studies have observed increases in dibromochloromethane and bromodichloromethane with depth in oceanic studies, suggesting a slow reaction of surface-derived bromoform with chloride (R. Moore & Ryszard Tokarczyk, 1993).

  • Toxicology Research : Inhaled dibromodichloromethane can induce nephrotoxicity and hepatotoxicity in mice, with significant implications for environmental and occupational health (V. Torti et al., 2001).

  • Chemical Reactions : Dibromodichloromethane readily reacts with ethynylsilanes to form bromochloropropenylsilanes, showing its reactivity and utility in chemical synthesis (M. F. Shostakovskii et al., 1969).

  • Pollution Studies : It is identified as a pollutant formed during the sterilization of water with liquid chlorine in waterworks, indicating its role in environmental pollution studies (Qiu He-nan, 2006).

Safety And Hazards

Dibromodichloromethane can irritate the nose, throat, and lungs . It also has an anesthetic or narcotic effect, causing people to feel intoxicated if overexposed . Higher exposures can cause a build-up of fluid in the lungs . A concentration of 50,000 ppm is immediately dangerous to life and health from asphyxiation .

properties

IUPAC Name

dibromo(dichloro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBr2Cl2/c2-1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUREIPXVFKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Cl)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBr2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4024014
Record name Dibromodichloromethane
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Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dibromodichloromethane

CAS RN

594-18-3
Record name Dibromodichloromethane
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Record name Dibromodichloromethane
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Record name DIBROMODICHLOROMETHANE
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Record name Dibromodichloromethane
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Record name Dibromodichloromethane
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Record name DIBROMODICHLOROMETHANE
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Synthesis routes and methods

Procedure details

Dibromodichloromethane (4.3 moles, CBr2Cl2) and 0.5 mole of antimony trichloride (SbCl3) were placed in a one liter flask. The flask was equipped with a gas inlet for the introduction of chlorine and with a four bulb reflux condenser heated with atmospheric steam. The flask was heated to 110° C. and 2.2 moles of chlorine were then introduced into the mixture. The resulting reaction was exothermic. The reaction temperature was maintained within the range of 107° to 118° C. for about 1.5 hours. Bromine and low boiling organics were continuously distilled from the top of the condenser and condensed in an ice cooled trap. Fractionation of the recovered organic material yielded 8.4 mole percent carbon tetrachloride (CCl4), 63.3 mole percent of trichlorobromomethane (CBrCl3), and 22.6 mole percent dibromodichloromethane (CBr2Cl2). The total recovery was 94.4 mole percent. Eighty-four percent of the bromine was recovered, excluding that which remained in the residual antimony salts.
Quantity
4.3 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mol
Type
reactant
Reaction Step Three

Citations

For This Compound
252
Citations
OS Binbrek, SE Lee-Dadswell, BH Torrie… - Molecular …, 1999 - Taylor & Francis
The neutron powder profiles for CBr 2 Cl 2 and CBrCl 3 have been recorded at temperatures ranging from about 260 K to 5 K. The profiles at the highest temperatures are consistent …
Number of citations: 20 www.tandfonline.com
DE Copp, JM Tedder - International Journal of Chemical …, 1972 - Wiley Online Library
… The fifth peak was probably dibromodichloromethane, as its retention time coincided with that of the known CC12Brz impurity in authentic bromotrichloromethane. In the runs at the …
Number of citations: 8 onlinelibrary.wiley.com
DE Copp, JM Tedder - Journal of the Chemical Society, Faraday …, 1976 - pubs.rsc.org
… In addition there were two minor products dibromodichloromethane and carbon tetrachloride… tetrachloride, tetrachloroethylene and dibromodichloromethane were detected. These were …
Number of citations: 2 pubs.rsc.org
MS Kharasch, BM Kuderna, W Urry - The Journal of Organic …, 1948 - ACS Publications
… The addition reactions of bromodichloromethane with olefins, and the stepwise reaction of one molecule of dibromodichloromethane with two molecules of olefin are described in this …
Number of citations: 56 pubs.acs.org
TL Leavens, BC Blount, DM DeMarini… - Toxicological …, 2007 - academic.oup.com
Exposure to bromodichloromethane (BDCM), one of the most prevalent disinfection byproducts in drinking water, can occur via ingestion of water and by dermal absorption and …
Number of citations: 82 academic.oup.com
DE Williams, CP Smyth - Journal of the American Chemical …, 1962 - ACS Publications
… anhydride,¿-isoborneol, dibromodichloromethane and succinonitrile in the solid state. All of … technique upon five bicyclic terpenes, dibromodichloromethane and succinonitrile, all save …
Number of citations: 37 pubs.acs.org
A Davis, FF Cleveland, AG Meister - The Journal of Chemical Physics, 1952 - pubs.aip.org
Raman displacements, semiquantitative relative intensities, and quantitative depolarization factors for the liquid, and infrared absorption wave numbers and percent transmission curves …
Number of citations: 27 pubs.aip.org
TD Huynh, A Anderson - Journal of Raman spectroscopy, 1997 - Wiley Online Library
Infrared and Raman spectra of solid dibromodichloromethane at temperatures between 12 K and the melting point are reported. All nine internal modes are observed with both …
WH Urry, JR Eiszner, JW Wilt - Journal of the American Chemical …, 1957 - ACS Publications
… dibromodichloromethane. Since carbon tetrachloride and bromotrichloromethane react to give … Dibromodichloromethane should react by the elimination mechanism since it is the first …
Number of citations: 39 pubs.acs.org
LL Schwartz, RF Firestone - 1962 - osti.gov
The radiolysis of air-free CCl/sub 2/Br/sub 2/ by gamma rays was investigated at temperatures from --196 to 131 deg C. An investigation of the radioinduced exchange between CCl/sub …
Number of citations: 0 www.osti.gov

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